molecular formula C25H22N2O3 B2940686 (Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide CAS No. 358383-37-6

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide

Cat. No.: B2940686
CAS No.: 358383-37-6
M. Wt: 398.462
InChI Key: IFNCFSRXBDCYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide is a high-purity chemical compound intended for research and development applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound belongs to a class of N-benzyl acrylamide derivatives, which are of significant interest in medicinal chemistry research. Structurally related N-benzyl compounds have been investigated for their potential as high-affinity ligands for serotonin receptors, particularly the 5-HT2A subtype . The presence of both methoxy and phenylmethoxy (benzyloxy) substituents on the phenyl ring may influence the compound's binding affinity and selectivity, making it a valuable chemical probe for studying receptor-ligand interactions and signal transduction pathways . The molecular structure features a (Z)-configured prop-2-enamide core with a cyano group, which is a common pharmacophore in various bioactive molecules. Researchers can utilize this compound in structure-activity relationship (SAR) studies to further elucidate the role of substituents on the phenyl rings and the geometry of the acrylamide side chain in biological activity . Its primary applications are in biochemical research, pharmaceutical development, and as a building block for the synthesis of more complex molecules.

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-29-23-13-12-21(15-24(23)30-18-20-10-6-3-7-11-20)14-22(16-26)25(28)27-17-19-8-4-2-5-9-19/h2-15H,17-18H2,1H3,(H,27,28)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNCFSRXBDCYCI-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H19N3O4\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{4}

This compound features a cyano group, a benzyl moiety, and a methoxy-substituted phenyl ring, which are believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis and interfering with cell cycle progression. It has been shown to bind to DNA, disrupting normal replication processes and leading to cell death.
  • Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

In Vitro Studies

Research conducted on human cancer cell lines has demonstrated the efficacy of this compound in reducing cell viability. The following table summarizes the IC50 values obtained from different assays:

Cell LineIC50 Value (μM)Assay Type
A549 (Lung Cancer)6.26 ± 0.33MTS Cytotoxicity
HCC827 (Lung Cancer)6.48 ± 0.11MTS Cytotoxicity
NCI-H358 (Lung Cancer)20.46 ± 8.633D Culture Assay

These results indicate that the compound shows promising antitumor activity, particularly in two-dimensional cultures compared to three-dimensional settings, suggesting that it may be more effective in simpler environments.

Case Studies

A notable case study involved the evaluation of this compound's effects on lung cancer models. The study utilized both two-dimensional and three-dimensional cell culture systems to assess cytotoxicity and proliferation inhibition across several lung cancer cell lines. Results indicated that while the compound effectively reduced cell viability, it also exhibited cytotoxic effects on normal lung fibroblast cells (MRC-5), highlighting the need for further structural optimization to enhance selectivity towards cancerous cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues differ in substituents on the phenyl ring and the N-benzyl group, as summarized below:

Compound Name Phenyl Substituents N-Substituent Molecular Weight Key Features
Target Compound 4-methoxy-3-phenylmethoxy Benzyl ~440.56 (est.) Z-configuration; cyano group enhances reactivity
(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide 4-bromo-phenylmethoxy 2,4,6-Trimethylphenyl 522.657 Bromine increases lipophilicity; trimethylphenyl enhances steric hindrance
(Z)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-[4-methoxy-3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enamide 3-(Trifluoromethyl)phenylmethoxy 1,3-Benzodioxol-5-yl 479.9 Trifluoromethyl improves metabolic stability; benzodioxolyl adds polarity
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide 3-bromo-4-hydroxy-5-methoxy 2,5-Dichlorophenyl 442.1 Hydroxy group enhances solubility; dichlorophenyl increases halogen bonding
Moupinamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide] 4-hydroxy-3-methoxy (E-configuration) 2-(4-Hydroxyphenyl)ethyl 297.3 E-configuration reduces steric hindrance; dual hydroxy groups improve H-bonding

Key Observations:

  • Hydroxy groups improve aqueous solubility but may reduce membrane permeability due to increased polarity .
  • Halogenated substituents (e.g., bromo, chloro) enhance lipophilicity and van der Waals interactions in hydrophobic binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.